![molecular formula C18H19N5O4 B2408316 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 164410-92-8](/img/structure/B2408316.png)
2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
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Overview
Description
Scientific Research Applications
Synthesis and Antitumor Activities
Research by Xiong Jing (2011) highlights the synthesis of derivatives of the chemical , with antitumor activities being a primary focus. The study explored the selective anti-tumor activities of these compounds, indicating a potential application in cancer research and treatment. This work demonstrates the compound's utility in developing novel antitumor agents (Xiong Jing, 2011).
Development of Antimicrobial Agents
A study by Patel and Patel (2017) explored the synthesis of derivatives of the compound for potential use in antimicrobial applications. The research focused on evaluating these derivatives for antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Supramolecular Chemistry
The compound has also found applications in supramolecular chemistry. Research by Fonari et al. (2004) involved the synthesis of novel pyrimidine derivatives, investigating their potential as ligands in co-crystallization processes. This work expands the compound's utility in the realm of supramolecular assemblies, which is critical in materials science (M. Fonari et al., 2004).
Green Chemistry in Drug Design
Reddy, Reddy, and Dubey (2014) utilized a green chemistry approach for the synthesis of derivatives, focusing on potential analgesic and antipyretic compounds. This signifies the compound's role in environmentally friendly drug design and discovery, emphasizing sustainable pharmaceutical development (Y. Dathu Reddy, C. Venkata Ramana Reddy & P. Dubey, 2014).
Aldose Reductase Inhibitors
Another study by Ogawva et al. (1993) synthesized a series of derivatives to evaluate them as aldose reductase inhibitors. This application is particularly relevant in the context of diabetes treatment, where inhibiting aldose reductase can be crucial (K. Ogawva et al., 1993).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-11-4-6-12(7-5-11)21-8-3-9-22-14-15(19-17(21)22)20(2)18(27)23(16(14)26)10-13(24)25/h4-7H,3,8-10H2,1-2H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTFGIWKUBDWTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
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